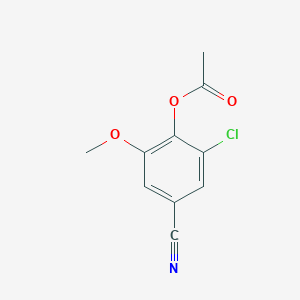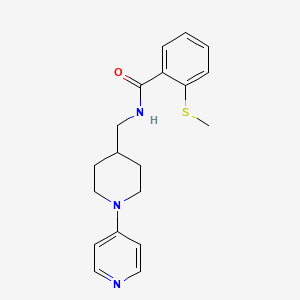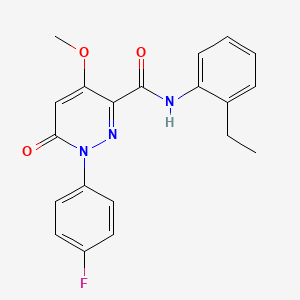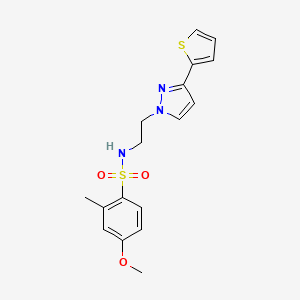
4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that combines the structural elements of several different chemical families. This compound features a benzene ring substituted with a methoxy group and a methyl group, alongside a sulfonamide functional group linked to a pyrazole ring and a thiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide usually involves multi-step organic synthesis protocols:
Step 1: Starting with 4-methoxy-2-methylbenzenesulfonyl chloride as the primary reactant.
Step 2: Reaction with 1H-pyrazole-3-amine in the presence of a base, such as triethylamine, to form the intermediate product.
Step 3: Subsequent reaction with 2-bromoethyl thiophene in the presence of a palladium catalyst to yield the final compound.
Industrial Production Methods: Given the complexity of its structure, industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yields and purity. Scaling up these reactions from the laboratory to industrial scale often necessitates the development of specialized reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents, potentially affecting the methoxy group or the thiophene ring.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.
Oxidation: Use of agents like potassium permanganate or chromium trioxide.
Reduction: Application of hydrogen gas over a palladium catalyst or lithium aluminum hydride.
Substitution: Utilization of reagents such as alkyl halides for nucleophilic substitutions or halogen derivatives for electrophilic substitutions.
Major Products Formed: Oxidation typically yields sulfoxides or sulfones. Reduction can lead to amine derivatives, while substitution reactions often produce a wide range of substituted aromatics depending on the reactants used.
Scientific Research Applications
Chemistry: The unique structural features make it a valuable intermediate in organic synthesis for constructing complex molecules.
Biology: Its ability to interact with various biological targets makes it a potential candidate for developing new bioactive compounds.
Medicine: Ongoing research explores its potential as an inhibitor of specific enzymes or receptors, indicating its possible use in therapeutic applications.
Industry: Used in the development of new materials and as a catalyst in certain industrial chemical reactions.
Mechanism of Action
4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects primarily through:
Binding to Enzymes: Interacts with enzyme active sites, inhibiting their activity.
Molecular Pathways: Influences specific signal transduction pathways, modulating cellular responses.
Comparison with Similar Compounds
Uniqueness: Compared to other compounds with similar structures, 4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to its unique combination of methoxy, methyl, sulfonamide, pyrazole, and thiophene groups.
Similar Compounds:4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)propyl)benzenesulfonamide
4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-5-methyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
These compounds share structural similarities but differ in specific substitutions, which can lead to variations in their chemical behavior and biological activity.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-13-12-14(23-2)5-6-17(13)25(21,22)18-8-10-20-9-7-15(19-20)16-4-3-11-24-16/h3-7,9,11-12,18H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXYEUDLUSLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B2462517.png)
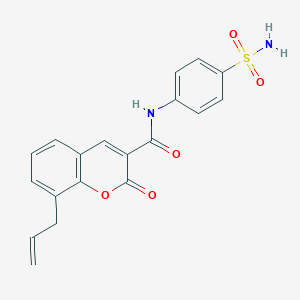
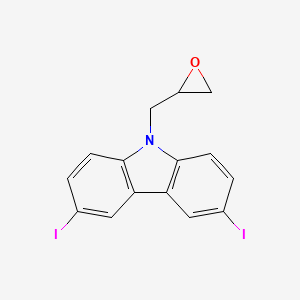

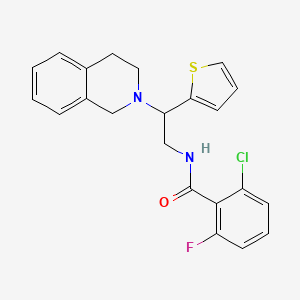
![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)
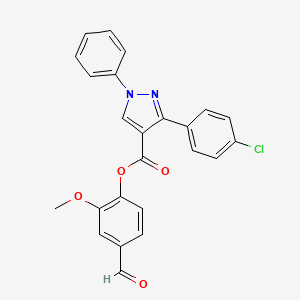
![[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride](/img/structure/B2462530.png)
![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)
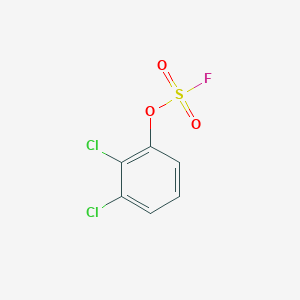
![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)
